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Cat. No.: B1232534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cinnamyl isovalerate (CAS No. 140-27-2, FEMA No. 2302) is a flavor ingredient recognized

for its complex aromatic profile, contributing sweet, fruity, spicy, and floral notes to a variety of

food products.[1][2][3][4] As an ester of cinnamyl alcohol and isovaleric acid, it is a valuable

component in the creation of fruit flavors such as apple, pineapple, and cherry, as well as in

spice and tobacco flavorings.[2][5] This document provides detailed application notes,

quantitative data, and experimental protocols for the effective utilization and evaluation of

cinnamyl isovalerate in food and beverage applications.

Chemical and Physical Properties
Cinnamyl isovalerate is a colorless to pale yellow liquid with a molecular formula of

C14H18O2 and a molecular weight of 218.29 g/mol .[2][6] It is insoluble in water but miscible in

oils and ethanol.[6][7]

Regulatory Status
Cinnamyl isovalerate is listed by the Flavor and Extract Manufacturers Association (FEMA) as

Generally Recognized as Safe (GRAS) (FEMA Number 2302).[1][2][6][8] It is also recognized

as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and
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is permitted for direct addition to food for human consumption under FDA 21 CFR 172.515.[1]

[6][8][9]

Sensory Profile
The sensory characteristics of cinnamyl isovalerate are a key aspect of its application in food.

It is described as having a fruity, sweet, and pineapple-like taste with waxy and spicy nuances.

[2] Its odor is characterized as spicy, floral, and fruity.[1] At a concentration of 1.00%, its odor is

described as sour, fermented, winey, yeasty, and woody fruity.[1]

Quantitative Data
The following table summarizes the key quantitative data for cinnamyl isovalerate.

Parameter Value Reference

FEMA Number 2302 [1][2][6][8]

JECFA Number 654 [1][6]

CAS Number 140-27-2 [1][2][6]

Molecular Weight 218.29 g/mol [2][6]

Boiling Point 313 °C (lit.) [2]

Density 0.992 g/mL at 25 °C (lit.) [2]

Refractive Index n20/D 1.52 (lit.) [2]

Flash Point >230 °F [2]

Solubility
Insoluble in water; miscible in

oils and ethanol
[6][7]

Oral LD50 (rat) 5000 mg/kg [1]

Dermal LD50 (rabbit) > 5000 mg/kg [1]

Typical Usage Levels in Food (ppm)
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Food Category Average Usual ppm Average Maximum ppm

Baked Goods - 3.6

Beverages (non-alcoholic) - 2.2

Chewing Gum 19.0 30.0

Data sourced from The Good Scents Company.[1]
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Caption: Relationship between chemical structure and sensory perception.
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Caption: Workflow for evaluating cinnamyl isovalerate in a food product.

Experimental Protocols
Sensory Analysis: Triangle Test
Objective: To determine if a perceptible sensory difference exists between a control sample and

a sample containing cinnamyl isovalerate.

Materials:

Control food/beverage product.

Experimental food/beverage product formulated with a target level of cinnamyl isovalerate.

Identical sample cups, coded with random three-digit numbers.

Palate cleansers (e.g., unsalted crackers, filtered water).

Ballot sheets for each panelist.

Trained sensory panelists (minimum of 15-30).[3]
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Protocol:

Prepare the control and experimental samples. Ensure they are at the same temperature

and serving size.

For each panelist, present three coded samples: two will be the same (either both control or

both experimental) and one will be different.[1][3][10][11] The order of presentation should be

randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[1][11]

Instruct panelists to evaluate the samples from left to right and identify the "odd" or "different"

sample.[10][11]

Provide palate cleansers for use between samples to minimize flavor carry-over.[10]

Collect the completed ballots.

Analyze the results statistically to determine if the number of correct identifications is

significantly higher than what would be expected by chance (typically a one-third probability).

[3][11]

Sensory Analysis: Quantitative Descriptive Analysis
(QDA)
Objective: To quantify the sensory attributes of a product containing cinnamyl isovalerate.[8]

Materials:

Food/beverage samples with varying concentrations of cinnamyl isovalerate.

Reference standards for specific flavor attributes (e.g., solutions of pure cinnamaldehyde for

"spicy," ethyl butyrate for "fruity").

Individual sensory booths with controlled lighting and ventilation.

Data collection software or ballot sheets with line scales (e.g., 15 cm).

Trained sensory panel (8-15 members).[4][12]
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Protocol:

Panelist Training:

Familiarize the panel with the product and the sensory attributes associated with

cinnamyl isovalerate (e.g., fruity, sweet, spicy, floral, waxy).

Develop a consensus vocabulary to describe the sensory characteristics.

Train panelists to use the line scale for rating the intensity of each attribute, using

reference standards to anchor the scale.

Sample Evaluation:

Present the coded samples to the panelists in a randomized order.

Panelists independently evaluate each sample and rate the intensity of each sensory

attribute on the provided line scale.

Multiple replications should be performed for each sample.

Data Analysis:

Convert the line scale ratings to numerical data.

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences in attribute intensities between samples.

Visualize the results using spider web plots or bar charts to compare the sensory profiles

of the different formulations.

Stability Testing: Accelerated Shelf-Life Study
Objective: To evaluate the stability of cinnamyl isovalerate in a food matrix under accelerated

storage conditions.

Materials:

Food/beverage product formulated with a known concentration of cinnamyl isovalerate.
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Appropriate packaging for the product.

Environmental chambers with controlled temperature and humidity.

Analytical instrumentation for quantifying cinnamyl isovalerate (e.g., Gas Chromatography-

Mass Spectrometry - GC-MS).

Materials for sensory evaluation (as described in the sensory protocols).

Protocol:

Sample Preparation and Storage:

Prepare a batch of the product containing cinnamyl isovalerate and package it in its final

intended packaging.

Store the samples in environmental chambers at elevated temperatures (e.g., 35°C, 45°C)

to accelerate degradation reactions.[5] Also, store control samples at the intended storage

temperature (e.g., ambient, refrigerated).

Time-Point Analysis:

At specified time intervals (e.g., 0, 2, 4, 8, 12 weeks), remove samples from both

accelerated and control storage conditions.

Analytical Testing:

Quantify the concentration of cinnamyl isovalerate in the samples using a validated

analytical method such as GC-MS.[2]

Monitor for the formation of potential degradation products.

Sensory Evaluation:

Conduct sensory analysis (e.g., triangle test against a freshly made sample or QDA) on

the stored samples to assess any changes in the flavor profile.

Data Analysis and Shelf-Life Prediction:
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Plot the degradation of cinnamyl isovalerate over time at different temperatures.

Use the data from the accelerated conditions to model the degradation kinetics and predict

the shelf-life of the product under normal storage conditions.

Correlate the analytical data with the sensory data to establish an acceptable level of

flavor degradation.

Conclusion
Cinnamyl isovalerate is a versatile and effective flavoring ingredient that can impart desirable

fruity, sweet, and spicy notes to a wide range of food products. Proper evaluation of its sensory

characteristics and stability within a specific food matrix is crucial for successful product

development. The protocols outlined in this document provide a framework for researchers and

scientists to systematically assess the application of cinnamyl isovalerate, ensuring optimal

flavor expression and product quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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